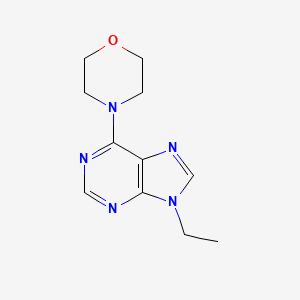![molecular formula C14H19NO2S B12233406 2-(4-Methanesulfonylphenyl)-octahydrocyclopenta[c]pyrrole](/img/structure/B12233406.png)
2-(4-Methanesulfonylphenyl)-octahydrocyclopenta[c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methanesulfonylphenyl)-octahydrocyclopenta[c]pyrrole is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with a cyclopentane ring and a methanesulfonylphenyl group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methanesulfonylphenyl)-octahydrocyclopenta[c]pyrrole typically involves multi-step reactions starting from readily available precursors. One common method involves the Paal-Knorr pyrrole synthesis, where a 2,5-dimethoxytetrahydrofuran reacts with an amine in the presence of a catalyst such as iron (III) chloride . The reaction conditions are generally mild, and the yields are good to excellent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are recyclable and environmentally friendly is also a key consideration in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methanesulfonylphenyl)-octahydrocyclopenta[c]pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in a basic medium.
Major Products Formed
Oxidation: The major products are typically sulfoxides or sulfones.
Reduction: The major product is the reduced form of the compound with the methanesulfonyl group intact.
Substitution: The major products are derivatives where the methanesulfonyl group is replaced by the nucleophile.
Scientific Research Applications
2-(4-Methanesulfonylphenyl)-octahydrocyclopenta[c]pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of new materials, including polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(4-Methanesulfonylphenyl)-octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simpler analog that forms the basis for many biologically active compounds.
Thiophene: Another heterocyclic compound with similar applications in medicinal chemistry and material science.
Furan: A heterocyclic compound with a similar structure but different chemical properties.
Uniqueness
2-(4-Methanesulfonylphenyl)-octahydrocyclopenta[c]pyrrole is unique due to its fused ring structure and the presence of the methanesulfonylphenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C14H19NO2S |
|---|---|
Molecular Weight |
265.37 g/mol |
IUPAC Name |
2-(4-methylsulfonylphenyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
InChI |
InChI=1S/C14H19NO2S/c1-18(16,17)14-7-5-13(6-8-14)15-9-11-3-2-4-12(11)10-15/h5-8,11-12H,2-4,9-10H2,1H3 |
InChI Key |
LKVCKRSKEOGTDQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2CC3CCCC3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B12233334.png)
![1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B12233338.png)
![4-[4-(3-Bromophenyl)piperazin-1-yl]-6-ethylpyrimidine](/img/structure/B12233339.png)
![4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(cyclopent-3-ene-1-carbonyl)piperidine](/img/structure/B12233340.png)
![1-{2-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine; trifluoroacetic acid](/img/structure/B12233341.png)
![5-chloro-2-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indole](/img/structure/B12233358.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12233362.png)
![[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]propylamine](/img/structure/B12233363.png)
![N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B12233373.png)
![2-[[[2-(Difluoromethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride](/img/structure/B12233374.png)
![2-(Piperidine-1-carbonyl)-4-{[4-(trifluoromethyl)phenyl]methyl}morpholine](/img/structure/B12233376.png)

![3-(3-methylthiophen-2-yl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}propanamide](/img/structure/B12233386.png)
